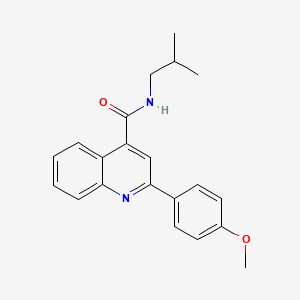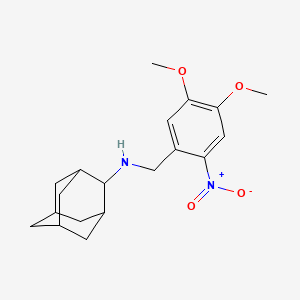![molecular formula C17H19N7O B5686867 2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5686867.png)
2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide, also known as PTX-200, is a novel anticancer agent that has shown promising results in preclinical studies. It belongs to the class of small molecule inhibitors that target the protein phosphatase 2A (PP2A) enzyme, which is involved in the regulation of cell growth, differentiation, and apoptosis.
Mechanism of Action
2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide exerts its anticancer activity by inhibiting the PP2A enzyme, which is involved in the regulation of cell growth, differentiation, and apoptosis. PP2A is a tumor suppressor that is frequently inactivated in various types of cancer. By inhibiting PP2A, this compound induces cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to sensitize cancer cells to other anticancer agents, such as paclitaxel and doxorubicin.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It induces cell cycle arrest and apoptosis in cancer cells, as well as inhibits tumor growth in xenograft models. This compound also sensitizes cancer cells to other anticancer agents, which may enhance their efficacy. In addition, this compound has been shown to have low toxicity in normal cells, which suggests that it may have a favorable safety profile.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide is its potent anticancer activity against a wide range of cancer cell lines, which suggests that it may be effective against various types of cancer. Another advantage is its ability to sensitize cancer cells to other anticancer agents, which may enhance their efficacy. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the development of 2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide as an anticancer agent. One direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the evaluation of its efficacy in combination with other anticancer agents in clinical trials. This compound may also be evaluated for its potential as a radiosensitizer, which may enhance the efficacy of radiation therapy in cancer treatment. Finally, the development of biomarkers that can predict the response to this compound may help to identify patients who are most likely to benefit from this therapy.
Synthesis Methods
The synthesis of 2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide involves a multistep process that starts with the reaction of 4-propyl-1,2,4-triazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminopyrimidine in the presence of triethylamine to give the N-acylpyrimidine derivative. The final step involves the reaction of this intermediate with aniline in the presence of palladium catalyst to form this compound.
Scientific Research Applications
2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide has been extensively studied for its anticancer activity in various preclinical models. It has shown potent antiproliferative effects against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. This compound has also been shown to inhibit tumor growth in xenograft models of breast and prostate cancer. These studies suggest that this compound has the potential to be developed as a new anticancer agent.
properties
IUPAC Name |
2-anilino-N-[(4-propyl-1,2,4-triazol-3-yl)methyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-2-8-24-12-21-23-15(24)11-18-16(25)13-9-19-17(20-10-13)22-14-6-4-3-5-7-14/h3-7,9-10,12H,2,8,11H2,1H3,(H,18,25)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBTVNQXGGPWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1CNC(=O)C2=CN=C(N=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5686797.png)
![8-[2-(2-hydroxyethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5686813.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5686821.png)
![2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5686839.png)
![3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5686847.png)
![(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5686855.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]](/img/structure/B5686859.png)
![2-{[3-cyclopentyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5686866.png)




